

Commercial Availability and Technical Guide: Ethyl 4-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 4-hydroxycyclohexanecarboxylate</i>
Cat. No.:	B153649

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **Ethyl 4-hydroxycyclohexanecarboxylate** is a key chemical intermediate. This technical guide provides an in-depth overview of its commercial availability, synthesis, purification, and analytical characterization.

Commercial Availability

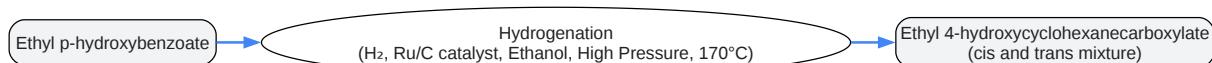
Ethyl 4-hydroxycyclohexanecarboxylate is readily available from several major chemical suppliers. It is typically sold as a mixture of cis and trans isomers, or as the individual trans or cis isomers. The purity of the commercially available products is generally high, often exceeding 97%. Below is a summary of offerings from various suppliers.

Supplier	Product Description	Purity	Quantity	Price (USD)	CAS Number
Sigma-Aldrich	Ethyl 4-hydroxycyclohexanecarboxylate, mixture of cis and trans	98%	25 mL	\$67.42	17159-80-7
Thermo Scientific Chemicals	Ethyl 4-hydroxycyclohexanecarboxylate, cis + trans	97%	5 g	\$57.65	17159-80-7
Thermo Scientific Chemicals	Ethyl 4-hydroxycyclohexanecarboxylate, cis + trans	97%	25 g	\$356.59	17159-80-7
American Elements	trans-Ethyl 4-hydroxycyclohexanecarboxylate	High purity grades available (e.g., 99%, 99.9%)	Bulk quantities available	Inquire	3618-04-0
ChemScene	trans-Ethyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate	≥97%	5 g	\$6.75	3618-04-0
ChemScene	trans-Ethyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate	≥97%	10 g	\$12.75	3618-04-0

BLD Pharm	cis-Ethyl 4-hydroxycyclohexanecarboxylate	-	-	Inquire	75877-66-6
CP Lab Safety	Ethyl trans-4-hydroxycyclohexanecarboxylate	min 98% (GC)	10 grams	\$42.37	3618-04-0
Pure Chemistry Scientific Inc.	Ethyl 4-hydroxycyclohexanecarboxylate	95%	-	\$500/Gram	17159-80-7

Synthesis of Ethyl 4-hydroxycyclohexanecarboxylate

A common method for the synthesis of **Ethyl 4-hydroxycyclohexanecarboxylate** is the hydrogenation of ethyl p-hydroxybenzoate.[\[1\]](#) This process involves the reduction of the aromatic ring to a cyclohexane ring.


Experimental Protocol: Synthesis

Materials:

- Ethyl p-hydroxybenzoate
- Ethanol
- 5% Ruthenium on Carbon (Ru/C) catalyst
- High-pressure autoclave
- Hydrogen gas

Procedure:

- In a 1-liter high-pressure autoclave, dissolve 103 g of methyl p-hydroxybenzoate in 380 mL of ethanol.[1]
- A dispersion of 10.3 g of 5 wt% ruthenium-supporting carbon in 50 ml of ethanol is also charged into the autoclave.[1]
- The initial hydrogen pressure is set to 65 kg/cm².[1]
- The reaction is initiated at a temperature of 170°C.[1]
- Heating is stopped at 36°C, while maintaining the hydrogen pressure at 100 kg/cm².[1]
- Hydrogen is supplied until its absorption ceases. The temperature may rise to around 74°C during the reaction.[1]
- After the reaction is complete, the catalyst is filtered off.[1]
- The solvent and any low-boiling components are distilled off under reduced pressure to yield the crude product.[1]

[Click to download full resolution via product page](#)

Synthesis of **Ethyl 4-hydroxycyclohexanecarboxylate**.

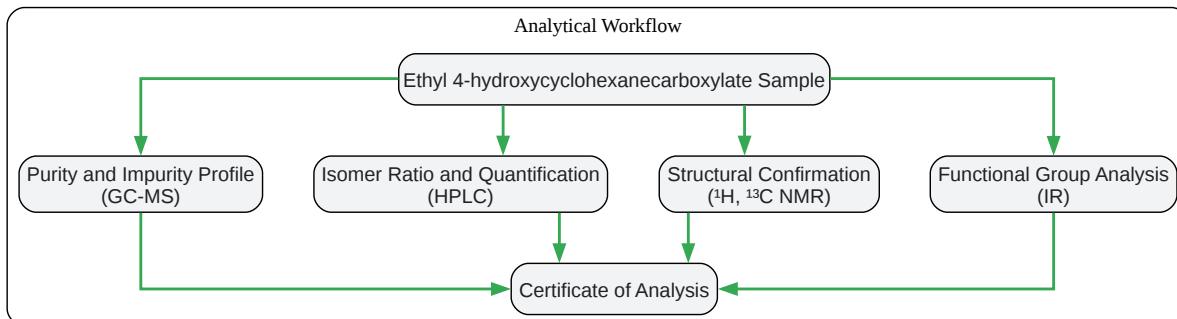
Purification

The crude product from the synthesis is typically a mixture of cis and trans isomers and may contain unreacted starting material or byproducts. Purification can be achieved through recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **Ethyl 4-hydroxycyclohexanecarboxylate**
- Ethyl acetate
- Petroleum ether


Procedure:

- The crude product of trans-4-hydroxycyclohexanecarboxylate is mixed with a solvent mixture of ethyl acetate and petroleum ether (1:1 ratio).[2]
- The mixture is heated to 80°C and stirred for 2 hours until the system becomes clear.[2]
- The solution is then slowly cooled to 0°C and incubated for 2 hours, which leads to the precipitation of white powder.[2]
- The solid is collected by filtration and dried to obtain the purified product.[2]

Quality Control and Analytical Methods

The purity and identity of **Ethyl 4-hydroxycyclohexanecarboxylate** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method to determine the purity of the compound and to identify any volatile impurities.[3] The sharpness of the peaks in the chromatogram can indicate the purity of the compounds.[3]
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the compound and to separate the cis and trans isomers.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[5][6] Spectral data is available in public databases such as PubChem.[5]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[5]

[Click to download full resolution via product page](#)

Quality Control Workflow for Ethyl 4-hydroxycyclohexanecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JPH08268957A - Production of trans-4-phenylcyclohexane-based compound - Google Patents [patents.google.com]
- 2. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]

- To cite this document: BenchChem. [Commercial Availability and Technical Guide: Ethyl 4-hydroxycyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153649#commercial-availability-of-ethyl-4-hydroxycyclohexanecarboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com